JAK2 Biochemical Potency: 2,4-Difluoro vs Representative Comparator Classes
In a biochemical enzymatic assay measuring JAK2 catalytic activity, Compound 1-13 — which corresponds to 2,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide (CAS 1049391-97-0) — exhibited an IC50 value of 37 nM [1]. This places the compound in a moderate-to-high potency tier for JAK2 inhibition. Within the same patent family, certain analogs achieved low nanomolar JAK2 potency (e.g., Example 276 with IC50 of 5 nM [2]), while structurally distinct arylsulfonamide inhibitors from earlier fragment-based campaigns achieved only 78 nM JAK2 IC50 after two design iterations [3]. The differentiated 2,4-difluoro substitution offers a tunable balance between enzymatic potency and downstream cellular selectivity parameters.
| Evidence Dimension | JAK2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 37 nM (Compound 1-13; JAK2 catalytic domain, MOPS buffer, pH 7.0) |
| Comparator Or Baseline | Fragment-derived sulfonamide inhibitor 13: IC50 = 78 nM; Highly optimized JAK inhibitor Example 276: IC50 = 5 nM |
| Quantified Difference | 2.1-fold more potent than fragment-derived comparator 13; 7.4-fold less potent than heavily optimized Example 276 |
| Conditions | JAK2 catalytic domain (aa 828–1132); 20 mM MOPS, 1 mM EDTA, 0.01% Brij-35, 5% glycerol; recombinant enzyme assay |
Why This Matters
The compound occupies a specific middle-tier JAK2 potency window that is distinct from both early fragment hits and hyper-optimized clinical candidates, making it a useful tool compound for probing JAK2-dependent signaling without the confounding polypharmacology of more potent, less selective inhibitors.
- [1] BindingDB BDBM50602437. IC50 = 37 nM for JAK2; US11919896 Compound 1-13. View Source
- [2] BindingDB BDBM400520. US10695337 Example 276; JAK2 IC50 = 5 nM. View Source
- [3] Medscape/MEDLINE abstract. Fragment-based JAK2 inhibitor design; sulfonamide 13 IC50 = 78 nM. View Source
